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Actinidiolide

Cat. No.: B1173956
CAS No.: 17063-17-1
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Description

Actinidiolide is a volatile terpene compound that serves as a valuable standard in natural product and phytochemical research. It occurs naturally in various biological sources and is of significant interest for multiple research fields. In pharmaceutical research, its structural analog, Dihydrothis compound, has demonstrated compelling neuroprotective properties in in vitro models, showing potential as a multi-target agent against Alzheimer's disease pathology by acting as an acetylcholinesterase inhibitor and exhibiting anti-amyloid-beta aggregation activity . In the plant sciences, related compounds have been studied for their potent germination inhibition effects, suggesting a role in plant growth regulation and dormancy mechanisms . Furthermore, these analogs are also known to function as insect pheromones, making them relevant to entomology and ecological studies . This product is provided as a high-purity chemical standard to facilitate such investigative work. This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not intended for diagnostic, therapeutic, or any other human use . They are not subject to the regulatory evaluations required for in vitro diagnostic (IVD) or medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O3 B1173956 Actinidiolide CAS No. 17063-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17063-17-1

Molecular Formula

C18H18O3

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations

Carotenoid Cleavage Mechanisms

The structural backbone of actinidiolide is derived from the oxidative cleavage of carotenoids, primarily β-carotene. This degradation can proceed through non-enzymatic photo-oxidative processes or be catalyzed by specific enzymes.

The highly conjugated polyene chain of carotenoids makes them susceptible to non-enzymatic degradation initiated by light and reactive oxygen species (ROS). frontiersin.orgnih.gov Photo-oxidation is a complex process involving free-radical-mediated reactions that can lead to the cleavage of the carotenoid backbone at various positions, generating a diverse array of smaller, often volatile, apocarotenoids.

The process is typically initiated by factors such as light, heat, and the presence of sensitizers, which can lead to the formation of carotenoid radical cations or triplet-state carotenoids. nih.govmdpi.com These reactive species can then interact with molecular oxygen (O₂), leading to the formation of peroxyl radicals. mdpi.comnih.gov The subsequent reactions can involve a cascade of events including the formation of unstable intermediates like dioxetanes and epoxides. nih.govnih.gov The breakdown of these intermediates results in the scission of the carbon-carbon double bonds within the carotenoid structure.

While photo-oxidation is generally considered a random process, certain cleavage products are frequently observed, suggesting some degree of preferential cleavage. The formation of C11-norisoprenoids like this compound precursors is thought to arise from the oxidative cleavage around the C9-C10 and C9'-C10' double bonds of the carotenoid backbone. For instance, the degradation of β-carotene can yield β-ionone, a key C13 intermediate, which can be further metabolized to C11 structures. The environmental conditions, such as light intensity, oxygen availability, and temperature, significantly influence the rate and profile of the photo-oxidative degradation products. researchgate.net

Table 1: Key Intermediates in Photo-oxidative Degradation of β-Carotene

Intermediate Chemical Formula Role
β-Carotene Radical Cation C₄₀H₅₆⁺ Initial reactive species formed by photo-excitation.
Peroxyl Radicals ROO• Key propagating species in the oxidation chain reaction.
Dioxetane Intermediate C₄₀H₅₆O₂ Unstable cyclic peroxide that cleaves to form carbonyl compounds.
5,6-Epoxy-β-carotene C₄₀H₅₆O An epoxide formed from peroxyl radical attack. nih.gov

In contrast to the non-specific nature of photo-oxidation, enzymatic cleavage of carotenoids is a highly regulated and specific process that plays a crucial role in the controlled production of bioactive apocarotenoids. frontiersin.orgnih.gov This catalysis is primarily mediated by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). nih.govnih.gov

CCDs catalyze the oxidative cleavage of specific double bonds within the carotenoid substrate. The plant CCD family is diverse, with different members exhibiting distinct substrate specificities and cleavage regioselectivities. nih.gov For instance, CCD1 enzymes are known to cleave a variety of carotenoids at the 9,10 and 9',10' positions, which would lead to the formation of C13 compounds like β-ionone and a C14 dialdehyde (B1249045) from β-carotene. mdpi.com Subsequent enzymatic modifications of these initial cleavage products are likely required to yield C11 compounds like this compound. Some research suggests a sequential cleavage model, where one CCD performs an initial cleavage, and another enzyme, such as CCD1, further processes the resulting apocarotenoid. encyclopedia.pub

The CCD family includes several subfamilies with specialized functions:

CCD1: Found in the cytosol, these enzymes have broad substrate specificity and are often associated with the production of flavor and aroma compounds. nih.govmdpi.com

CCD4: These enzymes are located in plastids and have been linked to the regulation of carotenoid content in flowers and fruits, influencing their color.

CCD7 and CCD8: These are key enzymes in the biosynthesis of strigolactones, a class of plant hormones. They act sequentially to cleave β-carotene. nih.gov

Besides CCDs, other enzymes like peroxidases and lipoxygenases (LOXs) may also contribute to carotenoid degradation through co-oxidation processes. nih.govnih.gov These enzymes generate peroxyl radicals from other substrates (e.g., fatty acids), which can then non-specifically attack and cleave carotenoids, producing a range of apocarotenoids. researchgate.netnih.gov For example, a tomato lipoxygenase, TomLoxC, has been shown to be responsible for the production of apocarotenoid volatiles, including β-ionone. frontiersin.org

Table 2: Key Enzymes in Carotenoid Cleavage

Enzyme Family Subfamily/Example Location Typical Cleavage Site Products/Function
Carotenoid Cleavage Dioxygenases (CCDs) CCD1 Cytosol 9,10 and 9',10' Flavor/aroma apocarotenoids (e.g., β-ionone). mdpi.com
CCD4 Plastids Varies Pigment regulation in flowers/fruits.
CCD7/CCD8 Plastids 9',10' then 13,14 Strigolactone biosynthesis. nih.gov
Lipoxygenases (LOXs) TomLoxC - Non-specific Apocarotenoid volatiles. frontiersin.org

Metabolic Flux and Regulation in Producing Organisms

The biosynthesis of this compound is intrinsically linked to the broader regulation of the carotenoid metabolic pathway. The accumulation of carotenoids and, consequently, their degradation products, is controlled by a delicate balance between biosynthesis, sequestration, and degradation. usda.govnih.gov The metabolic flux through this pathway is subject to complex regulation at multiple levels, including transcriptional, post-translational, and feedback mechanisms, often in response to developmental cues and environmental stimuli. frontiersin.orgfrontiersin.org

Transcriptional regulation is a key control point. The expression of genes encoding enzymes for both carotenoid biosynthesis (e.g., phytoene (B131915) synthase, PSY) and degradation (e.g., CCDs) is tightly controlled. usda.govnih.govnih.gov For example, during fruit ripening or flower senescence, the upregulation of CCD gene expression often correlates with a decrease in carotenoid content and an increase in the emission of apocarotenoid volatiles. bris.ac.uk Various transcription factors, such as those from the MYB, bHLH, and WRKY families, have been identified as regulators of carotenoid metabolism genes. nih.gov

Environmental factors such as light, temperature, and nutrient availability can significantly influence the metabolic flux. researchgate.net For instance, high light stress can induce the expression of both carotenoid biosynthetic genes (to enhance photoprotection) and CCD genes, leading to an increased production of signaling apocarotenoids. nih.govfrontiersin.org

Feedback regulation by apocarotenoid products themselves also plays a role. Some apocarotenoids can act as signaling molecules that modulate the expression of carotenoid biosynthetic genes. nih.gov For example, β-cyclocitral, another carotenoid cleavage product, can act as a retrograde signal from the chloroplast to the nucleus, influencing gene expression in response to oxidative stress. frontiersin.org This suggests a homeostatic mechanism where the products of carotenoid cleavage can influence their own production by regulating the availability of their carotenoid precursors.

Chemo-enzymatic Approaches for Biosynthetic Pathway Elucidation

Understanding the precise steps in the biosynthetic pathway of this compound can be challenging due to the transient nature of intermediates and the complexity of the enzymatic reactions. Chemo-enzymatic approaches, which combine the tools of chemical synthesis and biocatalysis, offer a powerful strategy to overcome these challenges. nih.govmdpi.com

This methodology can be applied in several ways to study the formation of this compound:

Synthesis of Putative Intermediates: Organic synthesis can be used to prepare hypothesized precursor molecules in the biosynthetic pathway. researchgate.netnih.gov These synthesized compounds can then be used as substrates in in vitro assays with purified enzymes (like specific CCDs) or in vivo feeding experiments with plant tissues or microorganisms to verify their role in the pathway.

Biocatalytic Production of Intermediates: Enzymes can be used as catalysts to perform specific, often stereoselective, transformations that are difficult to achieve through traditional chemical synthesis. nih.gov For example, an enzyme could be used to generate a specific chiral intermediate which is then further modified chemically to elucidate subsequent steps. A chemo-enzymatic approach has been reported for the stereoselective synthesis of this compound derivatives like tetrahydrothis compound and dihydrothis compound (B95004). researchgate.net

Development of Enzyme Models: Synthetic molecules that mimic the active site of enzymes like CCDs can be designed and synthesized. iupac.orgresearchgate.net Studying the reactions of these biomimetic catalysts with carotenoid substrates can provide valuable insights into the reaction mechanisms of the actual enzymes, such as the nature of the oxidative cleavage. iupac.org

By integrating chemical and enzymatic transformations, researchers can systematically probe the biosynthetic pathway, identify key enzymes and intermediates, and elucidate the reaction mechanisms involved in the formation of this compound. nih.gov

Chemical Synthesis Methodologies for Actinidiolide and Analogues

Racemic Synthesis Strategies

Racemic syntheses of actinidiolide aim to produce a mixture of both enantiomers. These approaches are often valuable for initial biological screening and for providing access to larger quantities of the material without the complexities of stereocontrol.

A notable racemic synthesis of this compound, along with its analogues loliolide (B148988) and dihydrothis compound (B95004), utilizes cerium enolate chemistry. nih.govorganic-chemistry.org This strategy hinges on the 1,2-addition of the cerium enolate of ethyl acetate to 2,6,6-trimethylcyclohex-2-en-1-one. nih.gov The use of cerium(III) chloride with an organolithium reagent generates a less basic and more oxophilic organocerium reagent, which favors the desired 1,2-addition over competing reactions like 1,4-addition or enolization of the starting ketone.

The key steps of this synthesis are outlined below:

Formation of the Cerium Enolate: Ethyl acetate is treated with a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate. Subsequent transmetalation with anhydrous cerium(III) chloride yields the corresponding cerium enolate.

1,2-Addition: The cerium enolate is then reacted with 2,6,6-trimethylcyclohex-2-en-1-one. The cerium reagent selectively attacks the carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup.

Lactonization: The resulting hydroxy ester is then induced to cyclize, forming the characteristic lactone ring of the this compound framework. This can be achieved through various methods, including acid or base catalysis.

Further Transformations: The initial lactone product can be further modified to yield this compound or other analogues. For instance, dehydration of a hydroxylated intermediate can introduce the endocyclic double bond present in this compound.

This approach is advantageous due to its efficiency and the ability to generate a common intermediate that serves as a precursor to several related natural products. nih.govorganic-chemistry.org

Oxidative cyclization reactions represent a powerful strategy for the construction of cyclic ethers and lactones from acyclic precursors. While a specific, detailed method for the direct synthesis of this compound via oxidative cyclization is not extensively documented in readily available literature, the principles of this methodology can be applied to suitable acyclic precursors. Generally, these reactions involve the oxidation of a substrate that subsequently triggers a cyclization event.

For a hypothetical synthesis of this compound, an acyclic precursor such as a diene or an alcohol with appropriate functionality could be subjected to an oxidative cyclization. Reagents commonly employed in such transformations include:

Peroxy acids (e.g., m-CPBA): These can epoxidize a double bond, and the resulting epoxide can be opened by an intramolecular nucleophile to form the cyclic ether.

Metal-based oxidants (e.g., KMnO4, OsO4, PCC, PDC): These can introduce hydroxyl or carbonyl groups that can then participate in cyclization reactions.

Enzymatic or biomimetic oxidations: Inspired by biosynthetic pathways, these methods can offer high selectivity.

The key challenge in applying this strategy to this compound would be the regioselective and stereoselective introduction of the necessary oxygen functionality to facilitate the desired cyclization.

Acid-catalyzed rearrangements and cyclizations are common strategies in terpene synthesis, often mimicking proposed biosynthetic pathways. For this compound and its analogues, this approach typically involves the acid-induced cyclization of an acyclic precursor or the rearrangement of a cyclic intermediate. A relevant example is the acid-catalyzed rearrangement of 5,6-epoxy-β-ionone, which can lead to the formation of dihydrothis compound, a close analogue of this compound.

The proposed mechanism for such a transformation involves the following steps:

Protonation of the Epoxide: The reaction is initiated by the protonation of the oxygen atom of the epoxide ring, making it a better leaving group.

Epoxide Opening and Ring Expansion/Rearrangement: The protonated epoxide opens to form a carbocation. This carbocation can then undergo a variety of rearrangements, including hydride or alkyl shifts, and ring-closing reactions.

Lactonization: The rearranged intermediate, containing a carboxylic acid or a suitable precursor, can then undergo lactonization to form the final product.

The specific outcome of the reaction is highly dependent on the substrate, the acid used, and the reaction conditions. The challenge lies in controlling the intricate carbocation cascade to favor the formation of the desired this compound skeleton.

Several racemic syntheses of this compound have been developed starting from readily available terpenoid precursors like citral and β-ionone.

From β-Ionone:

A common and historically significant method for the synthesis of this compound is the photosensitized oxidation of β-ionone. nih.gov This reaction typically involves the use of a photosensitizer (e.g., rose bengal) and exposure to light in the presence of oxygen. The key steps are:

Singlet Oxygen Generation: The photosensitizer absorbs light and transfers energy to molecular oxygen, generating highly reactive singlet oxygen.

Ene Reaction: Singlet oxygen reacts with the double bond in the side chain of β-ionone in an ene reaction, leading to the formation of an allylic hydroperoxide.

Cyclization and Lactonization: The hydroperoxide intermediate is unstable and can undergo a series of transformations, including cyclization and dehydration, to yield the this compound lactone ring.

The yields and product distribution of this reaction can be influenced by the choice of solvent, sensitizer, and reaction temperature.

From Citral:

Citral, a major component of lemongrass oil, can also serve as a starting material for the synthesis of this compound. The synthesis typically proceeds through the formation of pseudoionone and then β-ionone as key intermediates.

Aldol Condensation: Citral undergoes an aldol condensation with acetone in the presence of a base to form pseudoionone.

Acid-Catalyzed Cyclization: Pseudoionone is then treated with a strong acid (e.g., sulfuric acid or phosphoric acid) to induce cyclization, yielding a mixture of α- and β-ionone.

Conversion of β-Ionone to this compound: The obtained β-ionone can then be converted to this compound using the photosensitized oxidation method described above.

This route provides a straightforward pathway to this compound from a readily available and relatively inexpensive starting material.

Starting MaterialKey ReagentsIntermediate(s)Final Product
2,6,6-Trimethylcyclohex-2-en-1-oneCerium enolate of ethyl acetateTertiary alcoholThis compound
β-IononePhotosensitizer, O2, lightAllylic hydroperoxideThis compound
CitralAcetone, base; then acidPseudoionone, β-IononeThis compound

Asymmetric and Enantioselective Synthesis

The development of asymmetric and enantioselective syntheses of this compound is crucial for studying the specific biological activities of each enantiomer. These strategies aim to produce a single enantiomer in high enantiomeric excess.

Chiral metal complexes are powerful tools for asymmetric catalysis, enabling the enantioselective formation of key bonds. While a specific application of a copper(II)-bisoxazoline complex for the direct synthesis of this compound is not prominently reported, the versatility of these catalysts in various enantioselective transformations suggests their potential applicability.

Copper(II)-bisoxazoline complexes are known to catalyze a wide range of reactions with high enantioselectivity, including:

Diels-Alder reactions: These could be used to construct the cyclohexene ring of this compound with controlled stereochemistry.

Michael additions: An enantioselective Michael addition could be employed to set a key stereocenter in an acyclic precursor before cyclization.

Aldol reactions: A chiral copper(II)-bisoxazoline complex could catalyze an enantioselective aldol reaction to create a chiral β-hydroxy carbonyl compound, a potential precursor to the lactone ring.

Oxidative reactions: These catalysts can also be used in enantioselective oxidations, which could be relevant for the formation of chiral intermediates in a synthesis of this compound.

A hypothetical enantioselective synthesis of this compound using a copper(II)-bisoxazoline catalyst could involve the asymmetric functionalization of a prochiral substrate to introduce the desired stereochemistry at an early stage of the synthesis. The choice of the specific bisoxazoline ligand and reaction conditions would be critical to achieving high enantioselectivity.

Catalyst TypePotential ReactionKey Transformation
Copper(II)-Bisoxazoline ComplexAsymmetric Diels-AlderEnantioselective formation of the cyclohexene ring
Copper(II)-Bisoxazoline ComplexAsymmetric Michael AdditionEnantioselective formation of a C-C bond
Copper(II)-Bisoxazoline ComplexAsymmetric Aldol ReactionEnantioselective formation of a β-hydroxy carbonyl

Diastereoselective and Enantioselective Methodologies

The challenge in synthesizing this compound lies in controlling its stereochemistry. Modern synthetic organic chemistry has risen to this challenge through the development of highly selective catalytic systems. A prominent example is the use of asymmetric catalysis to set the desired stereocenters early in the synthetic sequence.

A key breakthrough in the enantioselective synthesis of (R)-Actinidiolide and its precursor, (R)-Dihydrothis compound, involves an asymmetric catalytic hetero-Diels-Alder reaction. This methodology utilizes a copper(II)-bisoxazoline complex as a chiral catalyst. The reaction between 2,6,6-trimethyl-1,3-cyclohexadiene and ethyl glyoxylate, in the presence of a catalytic amount (10 mol %) of the Cu(II)-bisoxazoline catalyst, proceeds with exceptional levels of control.

The reaction yields the hetero-Diels-Alder product with high yield (90%) and outstanding selectivity. Notably, only the endo-diastereomer is detectable, and the enantiomeric excess (ee) of the product is a remarkable 97%. This high degree of regio-, diastereo-, and enantioselectivity makes it a highly effective method for producing enantiomerically pure compounds. The subsequent acid-catalyzed rearrangement of the hetero-Diels-Alder intermediate to form the bicyclic lactone core proceeds without loss of enantiomeric purity.

Table 1: Performance of Asymmetric Hetero-Diels-Alder Reaction

Parameter Result Citation
Catalyst Copper(II)-bisoxazoline ((S)-3a)
Reactants 2,6,6-trimethyl-1,3-cyclohexadiene, Ethyl glyoxylate
Isolated Yield 90%
Diastereoselectivity Only endo-diastereomer detected

| Enantioselectivity (ee) | 97% | |

Enzyme-Mediated Resolution Techniques

An alternative or complementary approach to obtaining enantiomerically pure this compound and its analogues is through enzyme-mediated kinetic resolution. This chemo-enzymatic strategy leverages the inherent chirality of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

While specific details on the enzymatic resolution of this compound itself are sparse in the provided context, the preparation of enantioenriched lactone precursors through this method is a recognized strategy. For instance, lipase-mediated resolution has been successfully applied to hydroxy-cyclogeraniol isomers, which are precursors in the synthesis of related natural products like karahana lactone. This demonstrates the potential and applicability of enzymatic methods in this class of compounds. These techniques often involve acylating a racemic alcohol precursor using a lipase, which selectively acylates one enantiomer, leaving the other unreacted and allowing for their separation.

Total Synthesis Approaches to this compound and its Stereoisomers

The total synthesis of this compound and its derivatives has been approached from several angles, leading to both racemic and enantiopure products.

Enantioselective Total Synthesis: The enantioselective total synthesis of (R)-Actinidiolide has been accomplished, building upon the asymmetric hetero-Diels-Alder reaction previously discussed. The synthesis starts with 2,6,6-trimethyl-1,3-cyclohexadiene and ethyl glyoxylate. The resulting chiral hetero-Diels-Alder adduct is then converted through a series of steps into (R)-Dihydrothis compound and subsequently (R)-Actinidiolide. This approach is notable for establishing the crucial stereocenter with high enantiomeric excess at an early stage.

Methodological Comparisons in Synthetic Efficiency and Stereocontrol

The development of asymmetric catalytic methods, such as the copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reaction, represents a significant advancement. This method offers several advantages:

High Stereocontrol: It provides excellent diastereo- and enantioselectivity (97% ee) in a single key step.

Catalytic Nature: It uses a catalytic amount of the chiral source, which is more economical and sustainable than using stoichiometric chiral auxiliaries.

| Enzyme-Mediated Resolution | Kinetic resolution of racem

Structural Diversity and Derivatives of Actinidiolide

Common Structural Analogs

The most common structural analogs of actinidiolide are those that differ in the degree of saturation of the six-membered ring. These include dihydrothis compound (B95004) and tetrahydrothis compound, each with its own set of stereoisomers.

Dihydrothis compound is a volatile terpene characterized by the saturation of the double bond within the six-membered ring of the this compound structure. This modification results in a more stable bicyclic lactone that is found in a variety of natural sources, including black tea, fenugreek, mangoes, and tobacco. wikipedia.org Dihydrothis compound is also known to be a component of the queen recognition pheromone of the red fire ant. wikipedia.org

IsomerKey Structural FeatureNatural Occurrence (Examples)
(R)-Dihydrothis compoundSpecific stereoconfiguration at chiral centers.Reported in various natural sources.
(S)-Dihydrothis compoundEnantiomer of the (R)-isomer.Found in the tail scent gland of the red fox. thegoodscentscompany.com
(±)-Dihydrothis compoundRacemic mixture of (R)- and (S)-enantiomers.Often the result of synthetic preparations. chemscene.com

Further reduction of the dihydrothis compound structure yields tetrahydrothis compound, a fully saturated bicyclic lactone. The absence of double bonds in the six-membered ring results in increased conformational flexibility. The saturation of the ring system means that tetrahydrothis compound has three chiral centers, leading to a greater number of possible stereoisomers compared to dihydrothis compound.

The synthesis of tetrahydrothis compound isomers has been achieved through various chemical and chemo-enzymatic methods. mdpi.com These synthetic efforts are often aimed at producing specific stereoisomers to investigate their unique chemical and biological properties. The preparation of enantioenriched forms allows for a deeper understanding of how the three-dimensional structure of these molecules influences their interactions with biological systems. mdpi.com

Hydroxylated and Other Substituted Derivatives

The this compound framework can be further diversified by the introduction of hydroxyl groups or other substituents onto the carbon skeleton. mdpi.com Hydroxylation can occur at various positions on the bicyclic ring system, leading to a range of derivatives with altered polarity and potential for hydrogen bonding. These modifications can significantly impact the biological activity of the parent compound.

While a systematic study of all possible hydroxylated derivatives is not extensively documented in readily available literature, the potential for such substitutions is recognized. The synthesis of these derivatives often involves multi-step processes to achieve regioselective and stereoselective introduction of the desired functional groups. The resulting substituted analogs are valuable tools for probing structure-activity relationships and for developing new compounds with specific biological profiles.

Related C11 and C13 Apocarotenoid Lactones (e.g., Loliolide (B148988), Aeginetolide, Epiloliolide)

This compound belongs to a broader class of apocarotenoid lactones, which are derived from the oxidative cleavage of carotenoids. mdpi.com Within this class, several other C11 and C13 lactones share structural similarities with this compound and are often found in similar natural sources.

Loliolide and Epiloliolide : Loliolide is a C11-apocarotenoid that is structurally very similar to a hydroxylated dihydrothis compound. It is a widespread natural product found in a diverse range of organisms. Epiloliolide is the C-6 epimer of loliolide, meaning it differs only in the stereochemistry of the hydroxyl group on the six-membered ring. Both loliolide and epiloliolide have been the subject of considerable research due to their interesting biological activities.

Aeginetolide : Aeginetolide is another related apocarotenoid lactone. Its synthesis has been reported alongside that of this compound and dihydrothis compound, indicating a close structural and biosynthetic relationship. mdpi.com

These related lactones, with their variations in hydroxylation and stereochemistry, provide a natural library of compounds for studying the impact of subtle structural changes on biological function.

CompoundMolecular FormulaStructural Relationship to this compound
LoliolideC11H16O3Hydroxylated analog of dihydrothis compound.
EpiloliolideC11H16O3Stereoisomer (epimer) of loliolide.
Aeginetolide-Structurally related apocarotenoid lactone. mdpi.com

Structure-Activity Relationship Studies for Biological Potencies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies are crucial for identifying the key structural features responsible for their various biological effects.

The biological activity of lactones is often influenced by several factors, including the size and conformation of the lactone ring, the presence and position of unsaturation, and the nature and stereochemistry of substituents. nih.gov For instance, the α,β-unsaturated lactone moiety present in this compound is a common feature in many biologically active natural products and can be important for their mechanism of action. mdpi.com

In the context of this compound and its analogs, SAR studies would typically investigate how modifications such as:

Saturation of the double bonds : Comparing the activity of this compound, dihydrothis compound, and tetrahydrothis compound can reveal the importance of the double bonds for a particular biological effect.

Stereochemistry : Evaluating the biological potency of different enantiomers and diastereomers can highlight the significance of the three-dimensional arrangement of atoms for receptor binding or enzyme inhibition.

Hydroxylation and other substitutions : Introducing or modifying substituents on the carbon skeleton can alter properties like polarity, solubility, and the ability to form hydrogen bonds, all of which can impact biological activity. nih.gov

By systematically synthesizing and testing a series of related compounds, researchers can build a comprehensive understanding of the SAR for this class of apocarotenoid lactones, which can guide the design of new analogs with enhanced or more specific biological activities. nih.govrsc.org

Advanced Analytical Methodologies for Actinidiolide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and stereochemistry of actinidiolide. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a wealth of information about its atomic composition and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts in the ¹H NMR spectrum of this compound are indicative of the electronic environment of each proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms. researcher.lifefrontiersin.org

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms. emerypharma.comsdsu.edunih.gov COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecule. sdsu.eduresearchgate.netresearchgate.net HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the complete molecular structure. sdsu.edunih.govresearchgate.netresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1
2
3
4
5
6
7
8
9
10
11

Mass Spectrometry (MS, ESI-MS, HR-EI-MS, UPLC/MS-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgwikipedia.orgorgchemboulder.comasdlib.orgmiamioh.edu

Electron Ionization Mass Spectrometry (EI-MS) is a classic MS technique that involves bombarding the sample with a high-energy electron beam, leading to ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure. libretexts.orgwikipedia.orgyoutube.com

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This information is critical for confirming the molecular formula of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.gov

Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS-MS) combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry. diva-portal.orgresearchgate.netnih.govnih.gov This technique is used for the targeted analysis and quantification of this compound in complex mixtures. In UPLC/MS-MS, the precursor ion corresponding to this compound is selected and then fragmented to produce characteristic product ions, which are then detected. This multiple reaction monitoring (MRM) approach provides excellent specificity and sensitivity. diva-portal.org

Table 2: Mass Spectrometric Data for this compound
TechniqueIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
EI-MSEI
HR-EI-MSEI
ESI-MSESI+
UPLC/MS-MSESI+

Chiroptical Spectroscopy (e.g., CD for absolute configuration)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital tool for determining the absolute configuration of chiral molecules like this compound. libretexts.orgnih.govnih.govamericanpeptidesociety.orgharvard.edu CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgnih.govnih.govamericanpeptidesociety.orgharvard.edu The resulting CD spectrum, with its characteristic positive and negative Cotton effects at specific wavelengths, is unique to a particular enantiomer. libretexts.orgnih.govnih.gov

By comparing the experimental CD spectrum of an unknown sample of this compound with the spectra of known standards or with spectra predicted by quantum chemical calculations, the absolute configuration of the stereocenters can be unambiguously assigned. sdsu.edu

Table 3: Chiroptical Data for this compound
Wavelength (nm)Cotton Effect (sign)

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures such as plant extracts. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. frontiersin.orgresearchgate.netplantsjournal.comnih.gov In GC-MS, the components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer. The retention time (RT) of a compound, the time it takes to travel through the chromatographic column, is a characteristic property under a given set of conditions. diva-portal.org The mass spectrum obtained for each separated component allows for its positive identification by comparing it to spectral libraries. plantsjournal.com

GC-MS is widely used for the qualitative and semi-quantitative profiling of this compound in essential oils and plant extracts.

Table 4: GC-MS Data for this compound
Column TypeRetention Time (min)Key Mass Fragments (m/z)

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of non-volatile compounds. nih.govdergipark.org.trjetir.org

For the purification of this compound, preparative HPLC is employed. The choice of the stationary phase (e.g., a C18 column) and the mobile phase composition is critical for achieving optimal separation of this compound from other components in the extract. miamioh.edunih.govacgpubs.org The separated compound is then collected for further analysis.

For the quantification of this compound, analytical HPLC coupled with a suitable detector (e.g., a UV detector) is used. The method must be validated to ensure its accuracy, precision, linearity, and sensitivity. researcher.lifedergipark.org.trjetir.orgresearchgate.net A calibration curve is constructed using standards of known concentrations to determine the concentration of this compound in the sample.

Table 5: HPLC Method Parameters for this compound Analysis
ParameterPurificationQuantification
Column
Mobile Phase
Flow Rate
Detection
Linearity Range N/A
Limit of Detection (LOD) N/A
Limit of Quantification (LOQ) N/A
Accuracy (% Recovery) N/A
Precision (% RSD) N/A

Chiral Chromatography for Enantiomeric Excess Determination

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. As a chiral compound, it exists as two non-superimposable mirror images, or enantiomers. The determination of the enantiomeric excess (ee), which is the measure of the purity of a sample in terms of one enantiomer over the other, is crucial in various fields of chemical research. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a cornerstone technique for this purpose.

The principle of chiral HPLC lies in the differential interaction of the enantiomers with the chiral stationary phase. This interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The choice of the CSP is paramount for achieving successful separation and is often based on the structural characteristics of the analyte. For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be effective.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. The detection of the separated enantiomers is commonly performed using a UV detector, as the lactone chromophore in this compound absorbs UV light. More advanced detection methods, such as circular dichroism (CD) detectors, can also be employed to provide information about the chiroptical properties of the separated enantiomers.

While specific, detailed protocols for the chiral separation of this compound are often proprietary or published within broader studies, the general approach involves method development to optimize the separation parameters. This includes screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: General Parameters for Chiral HPLC Method Development for this compound

ParameterTypical Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate 0.5 - 1.5 mL/min
Detection UV (e.g., at 220 nm) or Circular Dichroism (CD)
Column Temperature Ambient or controlled (e.g., 25 °C)

Advanced Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecule's structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals in the ¹H NMR spectrum of this compound would include those for the methyl groups, methylene (B1212753) protons, and olefinic protons. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule and their chemical environment. For this compound, this would include signals for the methyl carbons, methylene carbons, quaternary carbons, olefinic carbons, and the carbonyl carbon of the lactone ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons. COSY helps to identify coupled protons, while HSQC correlates protons directly to the carbons they are attached to. HMBC provides information about longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for piecing together the molecular skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Methyl (CH₃)0.9 - 1.515 - 30
Methylene (CH₂)1.5 - 2.520 - 40
Olefinic (C=CH)5.0 - 6.5100 - 150
Lactone Carbonyl (C=O)-160 - 180
Quaternary Carbons-30 - 50

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the structural components of the molecule.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, CO₂, or methyl radicals, as well as cleavages of the ring system.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This accuracy allows for the determination of the elemental composition of the ions, which is essential for confirming the molecular formula of this compound (C₁₁H₁₄O₂).

By integrating the data obtained from these advanced analytical techniques, chemists can confidently determine the enantiomeric composition and elucidate the precise chemical structure of this compound, paving the way for further research into its chemical properties and biological significance.

Biological Activities and Pharmacological Potentials of Actinidiolide Excluding Prohibited Data

Plant Biology and Ecological Interactions

Actinidiolide and related norisoprenoids are involved in various aspects of plant life, including growth regulation, defense mechanisms, and communication with other organisms.

Plant Growth Regulation and Germination Inhibition Mechanisms

Dihydrothis compound (B95004), a related compound structurally similar to this compound, has been identified as a potent plant growth inhibitor present in plant leaves and fruits. chemicalbook.com It is also described as a regulator of gene expression and is implicated in light adaptation in Arabidopsis. chemicalbook.com Studies on wheat (Triticum aestivum L.) husks have identified dihydrothis compound as one of the compounds responsible for inhibiting germination. researchgate.net These inhibitors, isolated from various seed plants, may contribute to general germination inhibition. researchgate.net Research suggests a mechanism for germination inhibition by this compound-type natural products based on nonbonding interaction with inhibitors at an acceptor's active site. science.gov

Plant hormones, such as abscisic acid (ABA) and gibberellins (B7789140) (GA), are key regulators of seed germination and dormancy. ABA generally promotes dormancy and inhibits germination, while GA promotes germination. maxapress.comfrontiersin.orgplantarc.com The balance between ABA and GA levels is crucial for the transition from dormancy to germination. frontiersin.org While the direct interaction of this compound with these hormonal pathways requires further specific investigation, the role of related compounds like dihydrothis compound as potent plant growth inhibitors and germination inhibitors highlights the potential for norisoprenoids to influence these fundamental plant processes. chemicalbook.comresearchgate.net

Defense Responses Against Herbivores and Pathogens

Terpenes, a class of compounds that includes norisoprenoids like this compound, are known to play significant roles in plant defense against herbivores and microbial diseases. mdpi.comtandfonline.com Plants employ various strategies to defend against herbivores and pathogens, including physical barriers and the production of secondary metabolites. lumenlearning.comnih.govwikipedia.org These secondary metabolites can act as repellents or toxins to herbivores, or reduce plant digestibility. nih.govwikipedia.org Phenolic compounds, another class of secondary metabolites, also play a major role in plant defense against herbivores and microorganisms. nih.gov

While the specific defense mechanisms of this compound against herbivores and pathogens are not extensively detailed in the provided search results, the classification of this compound as a norisoprenoid, a type of terpene, suggests its potential involvement in plant defense strategies. mdpi.comtandfonline.com Terpenoids are generally involved in protecting plants against herbivores and microbial diseases. tandfonline.com

Interspecies Communication and Allelochemical Roles

Allelopathy, the direct or indirect effect of one plant on another through the release of chemical compounds, is a significant aspect of interspecies communication in plants. mdpi.comresearchgate.net Allelochemicals are secondary metabolites that function as information carriers in these interactions. researchgate.net Dihydrothis compound has been reported as a very active allelochemical that can strongly inhibit the growth of many aquatic macrophytes. unam.edu.na Loliolide (B148988), a compound structurally related to this compound, has also been shown to function as an allelochemical in plant-plant communications. researchgate.net Derivatives of ionone, from which this compound is derived, have been identified as potential allelochemicals with inhibitory activities on the growth of algae. researchgate.net

These findings indicate that this compound and related compounds can act as allelochemicals, influencing the growth and development of neighboring plants and contributing to interspecies interactions within an ecosystem.

Enzymatic Modulation

This compound and related compounds have demonstrated the ability to modulate the activity of certain enzymes.

Acetylcholinesterase (AChE) Inhibitory Activity

Dihydrothis compound has shown potent acetylcholinesterase (AChE) inhibition. chemicalbook.comresearchgate.netlookchem.comlookchem.com Studies have reported its half maximal inhibitory concentration (IC50) to be 34.03 nM. chemicalbook.comresearchgate.netlookchem.comlookchem.com Molecular docking studies further support this activity, showing strong hydrogen bonding with active site residues of AChE, such as GLY117, GLY119, and SER200. researchgate.netlookchem.com Dihydrothis compound and phytol (B49457) have been reported to possess potent AChE inhibition activity, suggesting that these compounds could contribute to the neurotoxicity observed in some plants. researchgate.net

Table 1: Acetylcholinesterase Inhibitory Activity of Dihydrothis compound

CompoundEnzymeIC50 (nM)
Dihydrothis compoundAChE34.03

This data highlights the significant inhibitory effect of dihydrothis compound on AChE, an enzyme crucial in neurotransmission.

Antioxidant Activity and Oxidative Stress Mitigation

This compound and its derivative, dihydrothis compound, have demonstrated antioxidant properties. Dihydrothis compound, a monoterpene lactone structurally similar to loliolide, has shown the ability to mitigate oxidative stress. researchgate.netchemicalbook.com Studies indicate that dihydrothis compound can act as a reducing agent and scavenger of free radicals in biological systems. semanticscholar.org Its antioxidant properties have been well documented. semanticscholar.org

Research on dihydrothis compound in scopolamine-induced amnesic mice models suggests that it can quench oxidative stress and enhance the activity of antioxidative enzymes. researchgate.net This contributes to its neuroprotective effects under conditions of escalated oxidative stress. researchgate.net

Cellular and Molecular Mechanisms (Non-Human Clinical Focus)

Investigation into the cellular and molecular mechanisms of this compound and its analogues has revealed several potential modes of action, particularly in non-human cellular models.

Effects on Cell Lines (e.g., Cytotoxic Activity on Cancer Cell Lines in vitro, Neuroprotective Effects in Neuronal Cell Models)

This compound and related compounds have been studied for their effects on various cell lines, including cancer cells and neuronal models. Dihydrothis compound has shown anticancer activity in vitro. chemicalbook.com Studies have investigated the cytotoxic activities of compounds, including this compound and dihydrothis compound, against several human carcinoma cell lines in vitro. These include human nasopharyngeal epidermoid carcinoma (KB), human cervical carcinoma (CasKi), human colon carcinoma (HCT 116), human hormone-dependent breast carcinoma (MCF7), and human lung carcinoma (A549) cell lines, as well as non-cancer human fibroblast cell lines (MRC-5). researchgate.netresearchgate.nettaylorfrancis.com

In neuronal cell models, dihydrothis compound has demonstrated neuroprotective effects. chemicalbook.com Specifically, it has shown efficacy under escalated oxidative stress conditions in scopolamine-induced amnesic mice by enhancing antioxidative enzyme activity and modulating gene expression related to neuronal function and apoptosis. researchgate.net Dihydrothis compound did not show cytotoxic effects against Neuro2A (N2a) cells at certain concentrations and significantly increased the viability of amyloid β25-35 treated N2a cells. researchgate.netresearchgate.net

Exploration of Signal Transduction Pathways

Research suggests that compounds with anti-inflammatory and antioxidant properties can influence signal transduction pathways involved in these processes. For instance, fucosterol, another compound found in marine algae with diverse biological activities including antioxidant and anti-inflammatory properties, has been shown to reduce the expression of pro-inflammatory cytokines by halting NF-κB and p38 MAPK signaling in RAW 264.7 murine macrophages. lipidmaps.org While direct evidence for this compound's specific effects on these pathways is still being explored, the involvement of pathways like NF-κB and MAPK in inflammation and oxidative stress is well-established. mdpi.comwikipedia.orgguidetopharmacology.orgguidetopharmacology.orgnih.govnih.govresearchgate.net

Molecular Docking and Interaction Site Analysis

Molecular docking analysis is a computational technique used to understand the potential binding interactions between a molecule and a target protein. frontiersin.orgnih.govfip.org This method can provide insights into the possible mechanisms of action of compounds like this compound by predicting how they might interact with biological targets. frontiersin.orgnih.govfip.org For example, molecular docking has been used to study the interaction of dihydrothis compound with acetylcholinesterase (AChE), revealing strong hydrogen bonding with active site residues. researchgate.net This type of analysis helps in understanding the molecular basis of observed biological activities.

Biotechnological Production and Sustainable Sourcing

Microbial Biotransformation and Fermentation Technologies

Microbial biotransformation utilizes microorganisms or their enzymes to modify organic compounds, offering advantages such as selectivity and mild reaction conditions compared to chemical synthesis. slideshare.netmedcraveonline.com This process has been widely applied in the production of various chemicals, including pharmaceuticals and flavors. slideshare.netmedcraveonline.com Fermentation, a key microbial process, involves the transformation of carbohydrates into various substances by microorganisms like bacteria, yeasts, and molds. mdpi.com

While the direct microbial biotransformation or fermentation specifically for Actinidiolide production is an area of ongoing research, the principles of these technologies are highly relevant. Microbial biotransformation can involve various enzymatic reactions such as oxidation, reduction, and hydrolysis, which could potentially be harnessed to convert suitable precursors into this compound. slideshare.netmedcraveonline.com Fermentation processes, utilizing carefully selected or engineered microbial strains, can serve as a platform for the de novo synthesis of compounds or the bioconversion of precursors present in the fermentation medium. mdpi.commdpi.com

Studies have explored the microbial cleavage of carotenoids, the natural precursors of apocarotenoids like this compound, to produce flavor compounds. For instance, fungal peroxidases from basidiomycetes such as Mycetinis scorodonius and Lepista irina have been reported for their ability to cleave β-carotene towards β-ionone, a related apocarotenoid. researchgate.net This suggests the potential for identifying or engineering microbial systems capable of producing this compound through similar carotenoid degradation pathways.

Optimizing microbial enzyme production for industrial uses involves controlling fermentation conditions and utilizing low-cost substrates like agricultural residues. researchgate.net This highlights the potential for integrating this compound production into biorefinery concepts.

Engineering of Metabolic Pathways in Heterologous Hosts

Engineering metabolic pathways in heterologous hosts is a significant strategy for producing valuable secondary metabolites that are difficult to obtain through traditional methods. mdpi.comnih.gov This involves transferring the genes responsible for a biosynthetic pathway into a suitable industrial microorganism, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.comnih.govenergy.govresearchgate.net

For this compound, which is derived from carotenoid degradation, metabolic engineering efforts could focus on reconstructing or enhancing the relevant biosynthetic pathways in a microbial chassis. This typically involves identifying the biosynthetic gene clusters from natural producers, assembling these genes in the heterologous host, and optimizing the pathway for high-level production. mdpi.comresearchgate.net

Challenges in this approach include the incomplete understanding of specific enzymatic pathways and the need to overcome pathway bottlenecks and transportation limits of intermediates within the host organism. mdpi.comenergy.gov However, advancements in synthetic biology techniques, such as improved expression vector assembly and pathway balancing algorithms, are facilitating progress in this area. mdpi.com

Successful examples of producing small molecule drugs and other valuable compounds in heterologous hosts like S. cerevisiae and E. coli demonstrate the feasibility of this approach for complex molecules. mdpi.comfrontiersin.orgbiopharminternational.com While specific details on the metabolic engineering of this compound biosynthesis in heterologous hosts were not extensively found, the general principles and techniques of metabolic pathway engineering are directly applicable to developing microbial cell factories for this compound production. mdpi.comnih.govfrontiersin.org

Optimization of Biocatalytic Processes for Industrial Applications

Biocatalysis, utilizing enzymes as catalysts, is a powerful tool for developing sustainable and efficient industrial processes for producing valuable compounds. zhaw.chfrontiersin.orgnih.gov Optimization of biocatalytic processes is crucial for achieving high titers and yields necessary for large-scale production. mdpi.com

For this compound production via biocatalysis, this would involve optimizing the activity, selectivity, and stability of the enzymes involved in the conversion of precursors to this compound. This can be achieved through various strategies, including enzyme engineering (such as directed evolution) to improve catalytic efficiency and robustness under industrial conditions. zhaw.chnih.gov

Optimization also extends to the reaction conditions, such as temperature, pH, substrate concentration, and the choice of reaction medium. researchgate.nettechniumscience.com The use of immobilized enzymes or whole-cell biocatalysts in bioreactors can further enhance process efficiency and enable continuous production. frontiersin.orgtechniumscience.com

Recent advances in biocatalysis, driven by bioinformatics tools and machine learning, facilitate the customized design and optimization of biocatalysts for specific industrial applications. zhaw.ch This progress is making biocatalytic routes increasingly competitive with traditional chemical synthesis for the production of complex molecules. zhaw.chnih.gov

While specific examples of optimizing biocatalytic processes solely for this compound were not detailed, the general principles of biocatalysis optimization, including enzyme engineering and process parameter tuning, are directly relevant to establishing an efficient biocatalytic route for this compound production. researchgate.netmdpi.comzhaw.chfrontiersin.orgtechniumscience.com

Valorization of Natural Resources for this compound Production

Valorization of natural resources, particularly agricultural residues and by-products, for the production of valuable compounds like this compound aligns with the principles of a circular economy and sustainable sourcing. ivalua.comresearchgate.netmdpi.comfrontiersin.orgmdpi.com this compound is a degradation product of carotenoids, which are abundant in various plant materials and some microorganisms. kaust.edu.saresearchgate.net

Carotenoids can be extracted from vegetable sources, and these can serve as precursors for the preparation of natural apocarotenoids through bioconversion or other methods. mdpi.comresearchgate.net Agricultural byproducts, such as annatto (B74696) byproducts which contain carotenoids like β-carotene, have been explored for the recovery of bioactive compounds and their valorization into value-added products. mdpi.comresearchgate.net

The thermal degradation of β-carotene, for instance, has been shown to produce dihydrothis compound (B95004), a related compound to this compound, highlighting the potential of utilizing carotenoid-rich biomass as a natural source. researchgate.net Freshwater green macroalgae have also been identified as a source of dihydrothis compound and other useful compounds, suggesting their potential as sustainable biomass for production. kaust.edu.sa

Valorization efforts can involve extracting precursors from these natural resources and then employing biotechnological methods, such as microbial biotransformation or biocatalysis, to convert them into this compound. mdpi.comfrontiersin.org This approach not only provides a sustainable source of raw materials but also contributes to reducing waste and creating a more circular bioeconomy. researchgate.netmdpi.comfrontiersin.orgmdpi.com

The increasing global emphasis on sustainability and the demand for natural ingredients are driving interest in the valorization of plant-based by-products for producing valuable phytochemicals. researchgate.netfrontiersin.org this compound production through the valorization of carotenoid-rich natural resources represents a promising avenue for sustainable sourcing.

Current Research Challenges and Future Perspectives

Elucidation of Comprehensive Biological Mechanisms of Action

A significant challenge in Actinidiolide research is the complete elucidation of its biological mechanisms of action. While some studies have indicated biological activities for related compounds like dihydrothis compound (B95004), such as neuroprotective, antioxidant, antibacterial, and anticancer properties, the precise molecular pathways and targets through which this compound exerts its effects are not yet fully understood researchgate.netarchivesofmedicalscience.com. Further research is needed to identify the specific interactions of this compound with biological molecules and pathways to provide a comprehensive understanding of its bioactivity. The complexity of biological systems necessitates detailed investigation to move beyond observed effects to the underlying mechanisms nih.gov.

Development of Novel and Efficient Synthetic Routes for Specific Stereoisomers

This compound, like many natural products with chiral centers, exists as different stereoisomers. The biological activity and properties of stereoisomers can differ significantly springernature.com. While synthetic routes for racemic forms of this compound and dihydrothis compound have been developed, including methods utilizing cerium enolate chemistry, the development of novel and efficient stereoselective synthetic routes for obtaining specific enantiomers remains a research challenge mdpi.comresearchgate.netijfans.org. Achieving high stereoselectivity in synthesis is crucial, particularly for potential pharmaceutical or flavor applications where a specific stereoisomer may possess the desired activity or aroma profile springernature.comijfans.org. Future work in this area will likely focus on asymmetric synthesis techniques and chiral catalysis to control the stereochemical outcome ijfans.org.

Advanced Understanding of Biosynthetic Regulation and Metabolic Variability

This compound is an apocarotenoid, derived from the oxidative degradation of carotenoids mdpi.com. While the general concept of carotenoid cleavage leading to such compounds is known, a more advanced understanding of the specific biosynthetic pathways, the enzymes involved (such as carotenoid cleavage dioxygenases), and the regulatory mechanisms controlling this compound production in various organisms is needed mdpi.commdpi.com. Environmental factors and developmental stages can significantly influence the synthesis and accumulation of secondary metabolites like apocarotenoids, leading to metabolic variability nih.govnih.gov. Research challenges include identifying the genes and enzymes specific to this compound biosynthesis and understanding how these pathways are regulated in response to internal and external cues. This knowledge could be leveraged for metabolic engineering strategies to enhance this compound production in natural sources or heterologous systems mdpi.comnih.gov.

Exploration of Structure-Function Relationships for Targeted Applications

The relationship between the chemical structure of this compound and its biological or sensory functions is an important area for future exploration. Studies on related compounds like loliolide (B148988) and dihydrothis compound suggest a relationship between structural features and biological activities, such as effects on insect survival oup.com. A detailed exploration of the structure-function relationships of this compound and its derivatives is crucial for identifying the key structural motifs responsible for specific activities or properties. This understanding can guide the rational design or selection of this compound analogs with enhanced or targeted applications, for instance, in the flavor and fragrance industry or in the development of bioactive compounds mdpi.comoup.com.

Q & A

Basic: What spectroscopic techniques are critical for characterizing Actinidiolide, and how do they resolve structural ambiguities?

Answer:
this compound’s structural confirmation requires a combination of NMR (¹H, ¹³C, DEPT, and 2D-COSY) , mass spectrometry (HRMS) , and IR spectroscopy . For example, NMR can distinguish between stereoisomers by analyzing coupling constants and NOE effects, while HRMS confirms molecular formula integrity. Challenges like overlapping signals in crowded spectral regions (e.g., methylene groups) are addressed by 2D techniques like HSQC or HMBC . Lab protocols must include baseline correction and solvent suppression to minimize artifacts .

Advanced: How can researchers design experiments to resolve contradictions in this compound’s bioactivity across cell lines?

Answer:
Contradictions often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay sensitivity . A robust design includes:

  • Dose-response curves across multiple cell lines (e.g., cancer vs. normal).
  • Standardized controls (e.g., actin polymerization inhibitors for cytoskeletal studies).
  • Multi-omics validation (transcriptomics/proteomics) to identify off-target effects.
    Replicate experiments (n ≥ 3) and meta-analysis of published EC₅₀ values reduce bias .

Basic: What catalyst systems are optimal for this compound synthesis, and how do reaction conditions influence yield?

Answer:
Key catalysts include SnCl₄ (for Friedel-Crafts cyclization) and Cu(NCMe)₄NTf₂ (for oxidative lactonization) . Yield optimization requires:

  • Temperature control : Lower temps (0–5°C) reduce side reactions in acid-sensitive intermediates.
  • Solvent selection : Dichloromethane enhances electrophilic reactivity, while THF stabilizes intermediates.
  • Stoichiometric ratios : Excess SnCl₄ (>1.2 eq) improves cyclization efficiency but risks byproduct formation. Pilot trials with TLC monitoring are critical .

Advanced: How do computational models (DFT, MD) correlate with experimental data in this compound’s reaction mechanisms?

Answer:
Density Functional Theory (DFT) predicts transition states for cyclization steps, while Molecular Dynamics (MD) simulates solvent effects on intermediate stability. For example:

  • DFT calculations validate the endergonic nature of the Cu-catalyzed lactonization step (ΔG ≈ +12 kcal/mol).
  • MD simulations show polar solvents (acetonitrile) stabilize charged intermediates, reducing activation energy.
    Experimental validation via kinetic isotope effects (KIE) and Arrhenius plots bridges computational and empirical data .

Basic: What protocols ensure reproducibility in this compound synthesis across laboratories?

Answer:
Reproducibility requires:

  • Detailed reaction logs (time, humidity, equipment calibration).
  • Purification standards : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol).
  • Batch-to-batch analysis : HPLC purity (>95%) and comparative NMR with published spectra .

Advanced: What strategies address non-reproducible results in this compound’s biological assays?

Answer:
Non-reproducibility often stems from compound degradation or cell line drift . Mitigation includes:

  • Stability studies : HPLC monitoring of this compound in DMSO stocks over time.
  • Cell line authentication : STR profiling and mycoplasma testing.
  • Blinded experiments with third-party replication .

Basic: How are this compound’s stability and storage conditions empirically validated?

Answer:

  • Accelerated stability testing : Exposure to heat (40°C), light (UV-Vis), and humidity (75% RH) for 4 weeks.
  • Analytical endpoints : HPLC for degradation products, NMR for structural integrity.
  • Optimal storage : –20°C in amber vials under argon .

Advanced: How can multi-omics approaches elucidate this compound’s mode of action in complex biological systems?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB pathway inhibition).
  • Metabolomics : LC-MS/MS to track secondary metabolite shifts (e.g., arachidonic acid derivatives).
  • Network pharmacology : Integration with STRING or KEGG databases to map target-pathway interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.